molecular formula C21H24O3 B1387413 3-[(2-Cyclohexylphenoxy)methyl]-4-methoxybenzaldehyde CAS No. 933829-46-0

3-[(2-Cyclohexylphenoxy)methyl]-4-methoxybenzaldehyde

Cat. No.: B1387413
CAS No.: 933829-46-0
M. Wt: 324.4 g/mol
InChI Key: YODNZLJZURCHGT-UHFFFAOYSA-N
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Description

3-[(2-Cyclohexylphenoxy)methyl]-4-methoxybenzaldehyde is a benzaldehyde derivative featuring a cyclohexylphenoxy substituent at the 3-position and a methoxy group at the 4-position of the aromatic ring. Its molecular formula is C₂₁H₂₄O₃, with a molecular weight of 324.42 g/mol .

Properties

IUPAC Name

3-[(2-cyclohexylphenoxy)methyl]-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O3/c1-23-20-12-11-16(14-22)13-18(20)15-24-21-10-6-5-9-19(21)17-7-3-2-4-8-17/h5-6,9-14,17H,2-4,7-8,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODNZLJZURCHGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)COC2=CC=CC=C2C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Cyclohexylphenoxy)methyl]-4-methoxybenzaldehyde typically involves several steps, including the formation of the phenoxy methyl group and the subsequent attachment of the cyclohexyl group. One common method involves the reaction of 2-cyclohexylphenol with formaldehyde to form the phenoxy methyl intermediate. This intermediate is then reacted with 4-methoxybenzaldehyde under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Cyclohexylphenoxy)methyl]-4-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-[(2-Cyclohexylphenoxy)methyl]-4-methoxybenzoic acid.

    Reduction: Formation of 3-[(2-Cyclohexylphenoxy)methyl]-4-methoxybenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-[(2-Cyclohexylphenoxy)methyl]-4-methoxybenzaldehyde has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[(2-Cyclohexylphenoxy)methyl]-4-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Structural and Physicochemical Parameters
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents and Functional Groups Key Properties
3-[(2-Cyclohexylphenoxy)methyl]-4-methoxybenzaldehyde C₂₁H₂₄O₃ 324.42 Cyclohexylphenoxy (3-position), methoxy (4-position) High lipophilicity, steric bulk
3-(4-tert-Butylphenoxymethyl)-4-methoxybenzaldehyde C₁₉H₂₂O₃ 298.38 tert-Butylphenoxy (3-position), methoxy (4-position) Lower steric bulk vs. cyclohexyl
3-[(4-Bromo-2-chlorophenoxy)methyl]-4-methoxybenzaldehyde C₁₅H₁₂BrClO₃ 355.61 Bromo, chloro (aromatic ring), methoxy (4-position) Increased polarity, halogen reactivity
4-Methoxybenzaldehyde C₈H₈O₂ 136.15 Methoxy (4-position) Simple structure, high volatility
3-Methoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde C₁₈H₂₀O₆ 332.35 Trimethoxyphenyl (4-position), methoxy (3-position) Enhanced hydrogen bonding capacity

Key Observations :

  • Lipophilicity and Steric Effects : The cyclohexyl group in the target compound imparts higher lipophilicity and steric hindrance compared to tert-butyl or halogenated analogs. This may influence binding to hydrophobic enzyme pockets .
  • Halogenated Derivatives : Bromo- and chloro-substituted analogs exhibit increased molecular weight and polarity, enhancing reactivity in cross-coupling reactions .
  • Methoxy Group Dynamics : Vibrational studies on 4-methoxybenzaldehyde reveal torsional barriers (~120 cm⁻¹ for methyl groups) influenced by crystal packing and hydrogen bonding (C–H···O interactions), which are likely conserved in the target compound .

Key Observations :

  • Solvent and Temperature : Polar aprotic solvents (DMF) and elevated temperatures (80–90°C) are common for introducing bulky substituents (e.g., cyclohexyl, cyclopentyl) .
  • Protecting Groups : Benzyl and phenethyl groups are frequently used to protect hydroxyl groups during synthesis, as seen in intermediates for antitumor derivatives .

Biological Activity

3-[(2-Cyclohexylphenoxy)methyl]-4-methoxybenzaldehyde is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and various biological effects, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a methoxy group and a cyclohexylphenoxy moiety, which contribute to its unique biological profile. Its molecular formula is C18_{18}H23_{23}O3_3, and it possesses distinct physicochemical properties that influence its interaction with biological systems.

Antimicrobial Activity

Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, compounds in the same category have demonstrated effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens.

  • Minimum Inhibitory Concentration (MIC) : Studies report MIC values as low as 1024 µg/mL for related compounds against S. aureus, indicating potent antibacterial activity .
  • Biofilm Disruption : Similar compounds have shown the ability to disrupt biofilms, with reports of up to 80% eradication of preformed biofilms at effective concentrations .

Antioxidant Activity

The compound's structural components suggest potential antioxidant properties. Research on related phenolic compounds indicates that they can scavenge free radicals and reduce oxidative stress in cells.

Assay IC50 (µg/mL)
DPPH Inhibition63.29 ± 0.14
β-Carotene Bleaching0.37 ± 0.01
Ferrozine-Fe²⁺ Complex Formation2.11 ± 0.05

These values reflect the compound's capacity to mitigate oxidative damage, which is critical in various diseases, including cancer .

Enzyme Inhibition

The biological activity of this compound may involve the inhibition of specific enzymes that are crucial in cellular signaling pathways. Similar compounds have been shown to inhibit kinases involved in proliferation and apoptosis, leading to altered cell growth dynamics.

Interaction with Cellular Targets

The compound likely interacts with cellular membranes and proteins, affecting their functionality. For instance, it may induce apoptosis in cancer cells by activating pro-apoptotic pathways while inhibiting anti-apoptotic signals.

Case Studies

  • Antibacterial Efficacy Against MRSA : A study demonstrated that a related compound effectively reduced MRSA viability through membrane disruption and increased permeability, leading to cell lysis .
  • Antioxidant Properties : Another investigation highlighted the antioxidant capabilities of similar phenolic compounds, showcasing their potential as therapeutic agents in oxidative stress-related conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(2-Cyclohexylphenoxy)methyl]-4-methoxybenzaldehyde
Reactant of Route 2
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3-[(2-Cyclohexylphenoxy)methyl]-4-methoxybenzaldehyde

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